molecular formula C₆H₁₈O₂₄P₆ B124697 Phytic acid CAS No. 83-86-3

Phytic acid

Cat. No. B124697
CAS RN: 83-86-3
M. Wt: 660.04 g/mol
InChI Key: IMQLKJBTEOYOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phytic acid, also known as myo-inositol hexaphosphoric acid, is a natural plant antioxidant. It is abundantly found in edible legumes, cereals, oilseeds, pollens, and nuts . It is also the primary way phosphorus is stored in many plants, including beans, seeds, and nuts .


Synthesis Analysis

Phytic acid is considered one of the most abundant storage forms of phosphorous in plant seed tissues. It accumulates throughout seed development until maturity and accounts for 60–70% of the total phosphorus in legume seed . The synthesis of phytic acid can be broadly divided into two major steps: synthesis of main substrates and their conversion into phytic acid via sequential phosphorylation .


Molecular Structure Analysis

Phytate (InsP6) represents a deprotonated (salt) form of dodecaprotic phytic acid. Chemically, it is a six-fold dihydrogen phosphate ester of myo-inositol or cis-1,2,3,5-trans-4,6-cyclohexanehexol .


Chemical Reactions Analysis

Phytic acid has a high affinity to chelate with such minerals as iron, copper, zinc, and calcium, which hinders its absorption in the gastrointestinal tract . In the presence of phytic acid, iron (III) is converted to the more stable phytate complex .


Physical And Chemical Properties Analysis

Phytic acid is a six-fold dihydrogen phosphate ester of myo-inositol or cis-1,2,3,5-trans-4,6-cyclohexanehexol which is the most abundant of nine possible isomers of inositol (Ins) .

Scientific Research Applications

Phytic Acid in Soil and Plant Growth

Phytic acid plays a significant role in soil and plant growth. A study by Unno & Shinano (2012) showed that phytic acid is a major form of organic phosphate in soils. Their research highlighted that certain soil microbes could promote plant growth by utilizing phytic acid, enhancing the understanding of the metabolic processes in the rhizosphere.

Flame Retardant Applications

Phytic acid has been found to be effective as a bio-based phosphorus flame retardant. Cheng et al. (2016) studied its application in poly(lactic acid) nonwoven fabric, demonstrating that phytic acid improved flame retardancy Cheng, Guan, Tang, & Liu (2016). Another study by Zhou et al. (2017) utilized phytic acid in creating superhydrophobic fabrics for oil/water separation, showcasing its versatility in environmental applications Zhou, Chen, Yang, Hou, Zeng, Zheng, & Cheng (2017).

Antioxidant in Polyolefins

In the context of polymers, phytic acid has been explored as a natural antioxidant. Diouf-Lewis, Commereuc, & Verney (2017) reported its use as a bio-based stabilizer in polyolefins, indicating its potential in replacing synthetic stabilizers and contributing to greener polymer technologies Diouf-Lewis, Commereuc, & Verney (2017).

Enhancing Micronutrient Bioavailability

Gupta, Gangoliya, & Singh (2015) discussed the reduction of phytic acid in grains to enhance the bioavailability of micronutrients, addressing the issue of micronutrient malnutrition Gupta, Gangoliya, & Singh (2015). Additionally, Feizollahi et al. (2021) reviewed the beneficial and anti-nutritional qualities of phytic acid, including its use in food quality applications Feizollahi, Mirmahdi, Zoghi, Zijlstra, Roopesh, & Vasanthan (2021).

Lactic Acid Bacteria and Phytase Production

Research by Sharma et al. (2020) highlighted the role of lactic acid bacteria in producing phytase, which can enhance the bioavailability of nutrients in phytate-rich foods Sharma, Angural, Rana, Puri, Kondepudi, & Gupta (2020).

Influence on Alcoholic Fermentation

Mikulski, Kłosowski, & Rolbiecka (2015) investigated the effect of phytic acid on improving technological indicators in the alcoholic fermentation process, showing its potential in optimizing fermentation yields Mikulski, Kłosowski, & Rolbiecka (2015).

Impact on Insulin Sensitivity and Diabetes

Kim, Han, & Kim (2014) studied the effect of phytic acid on insulin sensitivity, suggesting its potential role in managing diabetes through improved glucose uptake and reduced lipolysis in adipocytes Kim, Han, & Kim (2014).

Diverse Bioactivities

Huan-lu (2013) reviewed various bioactivities of phytic acid, including its antioxidation, anti-tumor, and cardiovascular disease prevention properties Huan-lu (2013).

Phytic Acid in Dentistry

Nassar et al. (2021) explored the use of phytic acid as an antimicrobial agent in dentistry, specifically in endodontics, demonstrating its effectiveness against a range of microbial species Nassar, Nassar, Vianna, Naidoo, Alqutami, Kaklamanos, Senok, & Williams (2021).

Measurement Methods for Phytic Acid

McKie & McCleary (2016) developed a novel method for measuring total phosphorus and phytic acid in foods and feeds, contributing to the analytical techniques in this field McKie & McCleary (2016).

Safety And Hazards

Contact with phytic acid can cause burns; ingestion or inhalation can cause internal damage . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is a need to reduce phytic acid content for the development of low phytic acid (lpa) crops, by applying genetic modification techniques, to achieve quality-rich food security across the globe . The potential use of phytic acid has recently been revisited through several publications that provided deeper understanding into its mechanisms of action in the aforementioned applications .

properties

IUPAC Name

(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQLKJBTEOYOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889331, DTXSID00861653
Record name myo-Inositol hexakisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Straw-colored syrupy liquid; [Merck Index]
Record name Phytic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21491
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Phytic acid

CAS RN

83-86-3
Record name Phytic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14981
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phytic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name myo-Inositol hexakisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fytic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FYTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF0S7R8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Soybeans were pressurized, and then oil therein was extracted, separated, and removed using n-hexane as an extraction solvent to obtain low denatured defatted soybeans. To 5 kg of the obtained low denatured defatted soybeans (nitrogen solubility index (NSI) 91) was added 35 kg of water, and the pH was adjusted to 7 using diluted sodium hydroxide solution. Next, it was extracted while stirring for one hour at room temperature, and then centrifuged at 4000 G to separate bean curd refuse and insolubles, to obtain defatted soybean milk. The pH of this defatted soybean milk was adjusted to 4.5 using phosphoric acid, and then centrifuged using a continuous centrifugal separator (decanter) at 2000 G, to obtain an insoluble fraction (acid precipitated curd) and a soluble fraction (whey). Water was added so that the acid precipitated curd became 10% by mass of solid content, to obtain an acid precipitated curd slurry. After the pH of this was adjusted to 4.0 using phosphoric acid, it was heated to 40° C. To this solution (phytic acid content 1.96% by mass; solid content, TCA solubilization ratio 4.6%) was added phytase (manufactured by NOVO, Inc.) of equivalent to 8 units per solid content, allowing the enzymes to act for 30 minutes. After the reaction, the pH of this enzyme-applied product (phytic acid content 0.04% by mass; solid content, TCA solubilization ratio substantially unchanged) was adjusted to 3.5, and heat treatment was performed at 120° C. for 15 seconds, using a continuous direct heat treatment sterilizer. This was then spray dried, to obtain 1.5 kg of low phytate soybean protein powder. The dissolution ratio of this protein (pH 3.5) was 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.5 ml Ethanol was mixed with 1.4 ml assay buffer and 1 ml phytate solution in a 12 ml test tube. The mixture was equilibrated in a water bath at 37° C. for 5 min before the reaction was started by addition of 0.1 ml phytase solution. For the blank measurement 0.1 ml assay buffer was added instead of phytase solution. After 1 hour incubation at 37° C. the reaction was stopped by addition of 0.75 ml 2.5 M HCl. All incubations were performed in duplicate.
[Compound]
Name
phytase solution
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

First, 0.33 kg of calcium carbonate was slowly added, in increments of 0.1 kg, to 0.87 kg of phytic acid liquid. The mixture was heated and refluxed for about one hour at about 90° C. The two solids were separated and filtered. The white solid, which was calcium phytate, was collected. About 1 kg of the calcium phytate was dissolved into 2.0 liters of water and heated to about 89° C. for about 10-15 minutes until calcium phytate was completely dissolved in the water solution. About 0.9 kg of citric acid was then added to and stirred in the calcium phytate solution until the citric acid was completely dissolved. The heat source was removed and the resulting mixture was left sat at no more than 40° C. or in a refrigerated environment at a temperature of about 5-10° C. to allow the newly formed phytic hexa-citrate to crystallize for approximately 6 to 8 hours or until crystallization has ceased. The mixture was allowed to dry out at room temperature until no liquid was visible. The crystals were spread in a drying pan for approximately 24 hours at a temperature of no more than 40° C., which yielded approximately 1.2 kg of hexa-citrated phytate.
Quantity
0.33 kg
Type
reactant
Reaction Step One
Quantity
0.87 kg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The new chemical compound is produced by: (1) slowly adding 0.33 kg of calcium carbonate in increments of 0.1 kg to 0.87 kg of phytic acid liquid; (2) heating and refluxing for one hour at 90 degrees Celsius; (3) separating the two solids by filtration; (4) gathering the white solid, which is calcium phytate; (5) dissolving 1 kg of calcium phytate into 2.0 liters of water; (6) heating to 89 degrees Celsius for 10–15 minutes until calcium phytate is dissolved in solution; (7) adding and stirring 0.90 kg of citric acid to solution until dissolved in solution; (8) removing heat source and setting solution in a refrigerated environment at a temperature of 5–10 degrees Celsius allowing crystallization for approximately 6 to 8 hours or until crystallization has ceased; (9) allowing the mixture to dry out at room temperature (75 degrees Celsius) until no liquid is visible, and (10) spreading crystals into a drying pan for approximately 24 hours at a temperature of no more than 40 degrees Celsius yielding approximately 1.2 kg of hexa-citrated phytate.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.33 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phytic acid
Reactant of Route 2
Phytic acid
Reactant of Route 3
Phytic acid
Reactant of Route 4
Phytic acid
Reactant of Route 5
Phytic acid
Reactant of Route 6
Phytic acid

Citations

For This Compound
86,000
Citations
L Oatway, T Vasanthan, JH Helm - Food Reviews International, 2001 - Taylor & Francis
… Many new areas for phytic acid utilization including medical … and function of phytic acid and phytases, phytic acid as a … order to better understand the complete phytic acid system. …
Number of citations: 393 www.tandfonline.com
E Graf, JW Eaton - Free Radical Biology and Medicine, 1990 - Elsevier
… chelation by phytic acid. This recently developed hypothesis asserts that phytic acid maintains iron … 3-5 In this review, we shall discuss the known antioxidant effects of phytic acid and, in …
Number of citations: 873 www.sciencedirect.com
E Graf, KL Empson, JW Eaton - Journal of Biological Chemistry, 1987 - ASBMB
… In view of these findings, we thoroughly investigated the effects of phytic acid on the iron redox chemistry. A detailed description of the antioxidant properties of phytic acid is presented …
Number of citations: 671 www.jbc.org
J Nissar, T Ahad, HR Naik… - … of Pharmacognosy and …, 2017 - phytojournal.com
… The phytic acid being the principal storage form of phosphorus in many seeds is named myo… of phytic acid is shown in Fig.1 and then Fig.2 shows the structure of phytic acid with …
Number of citations: 137 www.phytojournal.com
JR Zhou, JW Erdman Jr - Critical Reviews in Food Science & …, 1995 - Taylor & Francis
Phytic acid (PA), a major phosphorus storage compound of most seeds and cereal grains, contributes about 1 to 7% of their dry weight. It may account for more than 70% of the total …
Number of citations: 576 www.tandfonline.com
E Graf - Journal of the American Oil Chemists' Society, 1983 - Springer
… Phytic acid is a major component of all plant seeds, con… Phytic acid may serve several important physiological functions … Furthermore, phytic acid is believed to protect seeds against …
Number of citations: 264 link.springer.com
B Feil - Journal of New Seeds, 2001 - Taylor & Francis
… Since phytic acid is a poor source of P for non-ruminants, the accumulation of excreted P in … the level of phytic acid in the diet; on the other hand, however, dietary phytic acid may have …
Number of citations: 75 www.tandfonline.com
EL Wheeler, RE Ferrel - Cereal chemistry, 1971 - cabdirect.org
A modification of the method of McCance and Widdowson (Abst. 4339, Vol. 5) is described. Phytate extracted with trichloroacetic acid is precipitated as the ferric salt and Fe is estimated. …
Number of citations: 234 www.cabdirect.org
M Cheryan, JJ Rackis - Critical Reviews in Food Science & …, 1980 - Taylor & Francis
… strength on the solubility of various salts of phytic acid. Considering the metabolic function of phytic acid in the seed, it seems likely that phytic acid will be stored in a relatively soluble …
Number of citations: 426 www.tandfonline.com
HW Lopez, F Leenhardt, C Coudray… - International journal of …, 2002 - Wiley Online Library
Because of its high density of negatively charged phosphate groups, phytic acid (PA) forms very stable complexes with mineral ions rendering them unavailable for intestinal uptake. …
Number of citations: 554 ifst.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.